4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid
Overview
Description
1,3,4-Thiadiazoles and related heterocyclic compounds have garnered attention in medicinal chemistry due to their diverse biological activities. These compounds are known for their roles in various synthetic and biological applications, indicating the significance of their study within the field of chemistry and pharmacology.
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives typically involves cyclization reactions of thiosemicarbazones under various conditions. This process allows for the creation of a wide range of heterocyclic compounds with significant pharmaceutical significance, highlighting the versatility and importance of these compounds in medicinal chemistry (Yusuf & Jain, 2014).
Scientific Research Applications
Synthesis and Reactivity
- Amino-substituted 1,2,5-thiadiazole 1,1-dioxides have been synthesized through the cyclizing addition of sulfamide to cyanogen, leading to various derivatives including 4-amino-3-oxo-1,2,5-thiadiazoles (Arán, Ruiz, Dávila, Alkorta, & Stud, 1988). The reactivity of cyanogen towards N-substituted sulfamides, which leads to the synthesis of 1,2,5-thiadiazole 1,1-dioxide derivatives, is also noted (Alkorta, Arán, Dávila, & Ruiz, 1989).
Antiviral Activity
- Synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives has shown that some of these compounds possess anti-tobacco mosaic virus activity (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).
Structural Analysis and Properties
- The study of 2-(4-Fluorophenylamino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole chloride demonstrates how different solvents influence the structural properties of such compounds (Kamiński, Hoser, Gagoś, Matwijczuk, Arczewska, Niewiadomy, & Woźniak, 2010).
Photodynamic Therapy Application
- A study on zinc phthalocyanine derivatives substituted with thiadiazole sulfonamide groups highlights their potential use in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Antitumor Activity
- Synthesis of butanamides derived from thiadiazole has been shown to exhibit moderate antitumor activity against various malignant tumor cells (Horishny & Matiychuk, 2020).
Synthesis of Impurities in Antibacterial Drugs
- The synthesis of an impurity in the antibacterial drug Sulfamethizole, which involves the reaction of thiadiazole derivatives, has been documented (Talagadadeevi, Vancha, Anusuri, & Rao, 2012).
Formation of Formazans with Antimicrobial Properties
- The synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, which displayed antimicrobial properties, is another significant application (Sah, Bidawat, Seth, & Gharu, 2014).
Synthesis of Heterocyclic Compounds
- The switchable synthesis of 1,2,3-thiadiazoles and 1,2,3-triazoles from 2-cyanothioacetamides under diazo group transfer conditions represents a versatile method in heterocyclic chemistry (Filimonov, Dianova, Galata, Beryozkina, Novikov, Berseneva, Eltsov, Lebedev, Slepukhin, & Bakulev, 2017).
Antibacterial and Antifungal Activities
- Novel α-amino acids and heterocyclic compounds synthesized from thiadiazoles have shown antibacterial and antifungal activities, demonstrating their potential in medical applications (El-Hashash & Rizk, 2013).
Safety and Hazards
Mechanism of Action
Target of Action
A similar compound, acetazolamide, is known to interact with aquaporins . Aquaporins are integral membrane proteins that serve as channels in the transfer of water, and in some cells, small solutes across the membrane. They are a major component of many cells and are particularly prominent in cells involved in water transport.
Mode of Action
Acetazolamide, a similar compound, is known to inhibit water permeability of membranes by interacting with aquaporins . This interaction could potentially alter the cell’s osmotic balance, disrupting the normal function of the cell.
properties
IUPAC Name |
4-oxo-4-[(5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O5S2/c7-17(14,15)6-10-9-5(16-6)8-3(11)1-2-4(12)13/h1-2H2,(H,12,13)(H2,7,14,15)(H,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHPJMWKEUDKJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)NC1=NN=C(S1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40229339 | |
Record name | 2-Succinylamido-1,3,4-thiadiazole-5-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40229339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
78851-85-1 | |
Record name | 4-[[5-(Aminosulfonyl)-1,3,4-thiadiazol-2-yl]amino]-4-oxobutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78851-85-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Succinylamido-1,3,4-thiadiazole-5-sulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078851851 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Succinylamido-1,3,4-thiadiazole-5-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40229339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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